(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride
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Overview
Description
ASP-4000 HCl is a dipeptidyl peptidase 4 (DPP) inhibitor with antihyperglycemic activity.
Scientific Research Applications
Dipeptidyl Peptidase 4 Inhibitor in Diabetes Treatment
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride, also known as ASP4000, has been identified as a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP4), an enzyme implicated in the regulation of blood glucose levels. Research has shown that ASP4000 inhibits human recombinant DPP4 with high affinity, indicating potential as a long-duration therapeutic agent for type 2 diabetes. In vivo studies in Zucker fatty rats, a model for type 2 diabetes, revealed that ASP4000 effectively augmented insulin response and ameliorated glucose excursion during oral glucose tolerance tests, suggesting its efficacy in managing blood glucose levels in diabetic conditions (Tanaka-Amino et al., 2008); (Tanaka-Amino et al., 2010).
Synthesis and Application in Organic Chemistry
The compound has also been a focus in the field of synthetic organic chemistry. Studies have involved the synthesis of various analogs and derivatives of this compound, exploring their potential applications in medicinal chemistry. These include the development of new methods for the synthesis of polyhydroxylated pyrrolidines and the exploration of novel routes to enantioselective synthesis of azabicycloheptane derivatives. These synthetic approaches have broad implications for the development of new pharmaceuticals and biologically active compounds (Carroll et al., 2001); (Moreno‐Vargas et al., 2004); (Alves et al., 2006).
Contribution to Neuropharmacology
Additionally, the synthesis of analogs of (2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride has been investigated for their potential in neuropharmacology. For example, compounds derived from this structure have been studied for their binding affinity to nicotinic acetylcholine receptors and their antinociceptive properties, contributing to the development of new analgesic drugs (Carroll et al., 2001).
properties
CAS RN |
851389-35-0 |
---|---|
Product Name |
(2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile hydrochloride |
Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7;/h7-11,14,16H,1-5H2;1H/t7-,8-,9+,10+,11-;/m0./s1 |
InChI Key |
HBURXUXZLKNVTI-QSWPLQKNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N.Cl |
SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-((6-hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile ASP 4000 ASP-4000 ASP4000 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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